4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a piperazine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The introduction of the piperazine ring and the ethoxyphenyl group is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential drug candidate for various therapeutic areas, including oncology and neurology.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Shares a similar pyrimidine core but differs in the substituents on the piperazine ring.
4-amino-2-methyl-5-pyrimidinecarboxamide: Similar in having an amino group and a carboxamide group on the pyrimidine ring but lacks the piperazine and ethoxyphenyl groups.
Uniqueness
The uniqueness of 4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C25H30N6O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H30N6O2/c1-4-33-20-9-7-19(8-10-20)28-24(32)21-16-27-25(29-23(21)26)31-13-11-30(12-14-31)22-15-17(2)5-6-18(22)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,28,32)(H2,26,27,29) |
InChI Key |
STSCMUQGHBNUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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